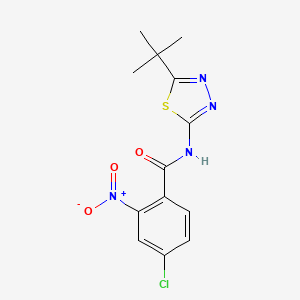![molecular formula C18H25NO5 B5880490 methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a cyclic analogue of the amino acid phenylalanine and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it has been proposed that methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may act by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and physiological effects:
methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has also been found to reduce fever and increase pain threshold. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been extensively studied, and its biological activities are well characterized. However, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate also has limitations. It has a relatively short half-life and may require frequent dosing. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may be toxic at high doses.
Zukünftige Richtungen
For the study of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate include the development of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate analogues with improved pharmacokinetic properties and investigation of its potential as an antitumor and antiviral agent.
Synthesemethoden
The synthesis of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate involves the reaction of 3-cyclopentylpropanoyl chloride with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of triethylamine, followed by reduction of the nitro group to an amino group using zinc and hydrochloric acid. The resulting amino acid is then esterified with methyl alcohol in the presence of sulfuric acid to produce methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its various biological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic effects. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have antitumor and antiviral activities.
Eigenschaften
IUPAC Name |
methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-10-13(18(21)24-3)14(11-16(15)23-2)19-17(20)9-8-12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZFMINHONWKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)


![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)